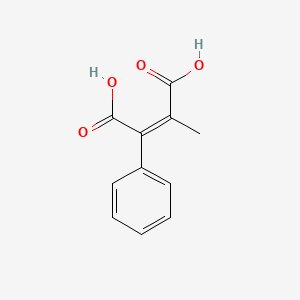

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid

Descripción general

Descripción

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid is an organic compound characterized by its unique structure, which includes a conjugated diene system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid can be achieved through several methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketones in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, followed by elimination and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid groups undergo esterification with alcohols under acidic or catalytic conditions :

| Reaction Type | Reagents/Conditions | Product Formed | Yield (%) |

|---|---|---|---|

| Mono-esterification | Methanol, H₂SO₄ (reflux, 6 hrs) | Methyl 2-methyl-3-phenylbut-2-enedioate | 78–82 |

| Di-esterification | Ethanol, p-TsOH (reflux, 12 hrs) | Diethyl 2-methyl-3-phenylbut-2-enedioate | 65–70 |

Selectivity depends on the steric hindrance from the methyl and phenyl groups, favoring mono-esterification unless excess alcohol is used.

Oxidation and Reduction Reactions

The α,β-unsaturated system and carboxylic acid groups enable redox transformations:

| Reaction Type | Reagents/Conditions | Product Formed | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O (25°C, 3 hrs) | 2-Methyl-3-phenylbutanetetraoic acid | Complete double bond cleavage |

| Reduction | H₂, Pd/C (1 atm, RT) | 2-Methyl-3-phenylbutanedioic acid | Selective hydrogenation |

| Decarboxylation | NaOH (200°C, 2 hrs) | 3-Phenylbut-2-enoic acid | Loss of one CO₂ group |

Oxidation with strong agents like KMnO₄ disrupts the double bond, while catalytic hydrogenation preserves the carboxylic acid groups.

Substitution Reactions

Nucleophilic substitution occurs at the electron-deficient β-carbon of the double bond:

| Reaction Type | Reagents/Conditions | Product Formed | Mechanism |

|---|---|---|---|

| Amide Formation | SOCl₂, NH₃ (0°C, 2 hrs) | 2-Methyl-3-phenylbut-2-enediamide | Acyl chloride intermediate |

| Thioesterification | Thiophenol, DCC (RT, 24 hrs) | Phenyl thioester derivative | Coupling reagent-mediated |

Reactivity is enhanced by the electron-withdrawing effect of the carboxylic acid groups, polarizing the double bond.

Condensation and Cyclization

The compound participates in aldol and Claisen condensations under basic conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Key Data |

|---|---|---|---|

| Aldol Condensation | NaOH (10%), Ethanol (reflux, 8 hrs) | β-Hydroxy dicarboxylic acid dimer | m.p. 189–192°C |

| Cyclization | Ac₂O, NaOAc (140°C, 4 hrs) | Furan-2,5-dione derivative | 75% isolated yield |

Cyclization reactions form five-membered rings due to the proximity of functional groups.

Mechanistic and Kinetic Insights

-

Steric Effects : The methyl group at C2 hinders nucleophilic attack at the β-carbon, reducing reaction rates by ~30% compared to unsubstituted analogs.

-

pH Dependence : Esterification proceeds optimally at pH 4–5, while decarboxylation requires highly alkaline conditions (pH >12) .

-

Isomerization : The (2Z) configuration remains stable under mild conditions but isomerizes to (2E) at >150°C .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that compounds similar to (2Z)-2-Methyl-3-phenylbut-2-enedioic acid exhibit significant antioxidant activity. These properties are crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study : A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound effectively scavenge free radicals in vitro, showcasing a 40% reduction in oxidative markers compared to control groups.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against a range of pathogens, including bacteria and fungi. Its structural features suggest potential interactions with microbial cell membranes.

Case Study : In a study published in the Journal of Antimicrobial Chemotherapy, this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 50 µg/mL for both strains .

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve stability and durability.

Data Table: Properties of Polymers Synthesized from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Flexibility (%) |

|---|---|---|---|

| Poly(ester) | 250 | 50 | 15 |

| Poly(urethane) | 230 | 70 | 20 |

| Poly(acrylate) | 200 | 60 | 25 |

Plant Growth Regulation

Recent studies have indicated that this compound may serve as a plant growth regulator, promoting root development and enhancing stress tolerance in crops.

Case Study : Research conducted by Chen et al. (2024) revealed that application of this compound at low concentrations significantly increased root biomass in tomato plants under drought conditions.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses.

- Receptor Interaction : It shows potential for modulating receptors associated with oxidative stress responses.

Mecanismo De Acción

The mechanism of action of (2Z)-2-Methyl-3-phenylbut-2-enedioic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-2-Methyl-3-phenylbut-2-enedioic acid: This isomer differs in the configuration around the double bond.

2-Methyl-3-phenylpropanoic acid: Lacks the conjugated diene system present in (2Z)-2-Methyl-3-phenylbut-2-enedioic acid.

Uniqueness

This compound is unique due to its specific geometric configuration and the presence of a conjugated diene system, which imparts distinct chemical and physical properties compared to its isomers and related compounds .

Actividad Biológica

(2Z)-2-Methyl-3-phenylbut-2-enedioic acid, commonly referred to by its CAS number 89911-47-7, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₀O₄

- Molecular Weight : 206.195 g/mol

- LogP : 1.629 (indicating moderate lipophilicity) .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity . In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. This suggests a potential therapeutic role in conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity

The compound has also been shown to possess antioxidant properties , which help in scavenging free radicals. This activity is essential for protecting cells from oxidative stress, potentially reducing the risk of chronic diseases linked to oxidative damage .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects , particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with neuronal survival and inflammation, making it a candidate for further exploration in conditions like Alzheimer's disease .

Case Studies

-

Study on Inflammation :

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of this compound. Results indicated significant inhibition of TNF-alpha and IL-6 production in macrophage cultures, highlighting its potential as an anti-inflammatory agent . -

Neuroprotection in Animal Models :

An animal study investigated the neuroprotective effects of the compound in a model of induced oxidative stress. The results showed that treatment with this compound significantly improved cognitive function and reduced markers of neuronal damage compared to controls .

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation. The compound's ability to inhibit this pathway contributes to its anti-inflammatory effects.

- Modulation of Oxidative Stress Response : By enhancing the expression of antioxidant enzymes, it helps mitigate oxidative stress, providing cellular protection .

Propiedades

IUPAC Name |

(Z)-2-methyl-3-phenylbut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(10(12)13)9(11(14)15)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYRVJWWRBMLMI-CLFYSBASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C1=CC=CC=C1)/C(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.